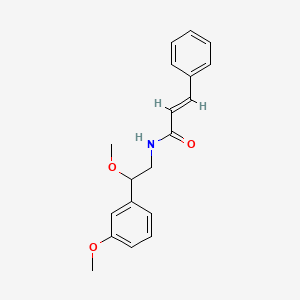

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are interesting scaffolds within medicinal chemistry and have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Synthesis Analysis

Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis

The synthesis of cinnamamides involves an enzymatic synthesis process . The reaction parameters and broad substrate range of the new method was studied . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide, also known as (2E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylprop-2-enamide:

Antimicrobial Activity

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. These compounds can be effective against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and fungal pathogens . This makes them potential candidates for developing new antimicrobial agents to combat resistant infections.

Antioxidant Properties

The compound’s structure suggests it may possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Studies on related compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress, which could be beneficial in preventing or treating diseases associated with oxidative damage .

Anti-inflammatory Effects

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide may also exhibit anti-inflammatory effects. Compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This suggests potential applications in treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease .

Cancer Research

The compound could play a role in cancer research due to its potential cytotoxic effects on cancer cells. Similar compounds have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. These properties make it a candidate for developing new anticancer therapies .

Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects. These compounds can protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .

Antiviral Activity

There is potential for antiviral applications as well. Compounds with similar structures have been found to inhibit the replication of various viruses, including influenza and herpes simplex virus. This suggests that N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide could be explored as a candidate for developing new antiviral drugs.

Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents Synthesis and fungicidal activity of N-2-(3-methoxy-4-propargyloxy) phenethyl amides Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1 Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3

Propriétés

IUPAC Name |

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-17-10-6-9-16(13-17)18(23-2)14-20-19(21)12-11-15-7-4-3-5-8-15/h3-13,18H,14H2,1-2H3,(H,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWCKUKVBFELDS-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(3-methoxyphenyl)ethyl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660157.png)

![3,4-Dihydro-4-phenyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2660164.png)

![1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2660167.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide](/img/structure/B2660168.png)